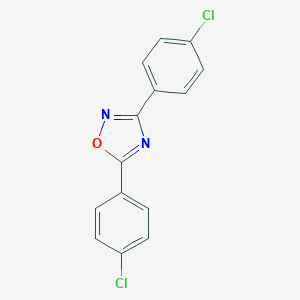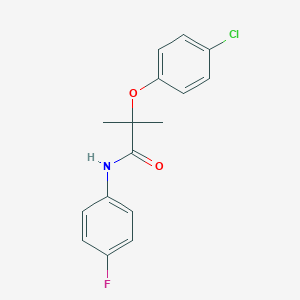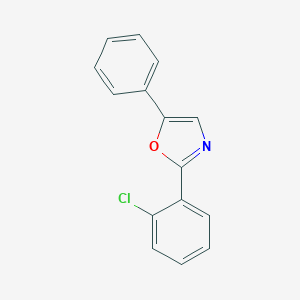
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, also known as o-Cl-Phenyl-1,3-oxazole, is a heterocyclic organic compound. It is widely used in scientific research for its unique properties and applications.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting and imaging amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used as a ligand for studying the binding properties of various receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is not fully understood. However, it is believed to interact with specific receptors in the brain, such as the GABA-A receptor, which results in the modulation of neuronal excitability and neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer cells. It has also been shown to have anxiolytic and sedative effects in animal models, which suggests its potential as a therapeutic agent for anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in lab experiments is its fluorescent properties, which allow for the detection and imaging of amyloid fibrils and other biomolecules. It also has a high binding affinity for specific receptors, which makes it a useful tool for studying receptor-ligand interactions. However, one of the limitations of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Direcciones Futuras
There are many potential future directions for the use of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in scientific research. One possible direction is the development of new therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, based on its ability to detect and image amyloid fibrils. Another possible direction is the development of new ligands for specific receptors, such as the GABA-A receptor, which could lead to the development of new drugs for anxiety and sleep disorders. Additionally, further studies are needed to explore the potential toxic effects and side effects of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, and to develop new methods for controlling and minimizing these effects.
Métodos De Síntesis
The synthesis of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole involves the reaction of o-chlorobenzonitrile with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then cyclized in the presence of an acid catalyst such as sulfuric acid to form 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole.
Propiedades
Número CAS |
22397-40-6 |
|---|---|
Nombre del producto |
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole |
Fórmula molecular |
C15H10ClNO |
Peso molecular |
255.7 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
IZRRJUCIEXYYBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl |
Otros números CAS |
22397-40-6 |
Solubilidad |
0.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



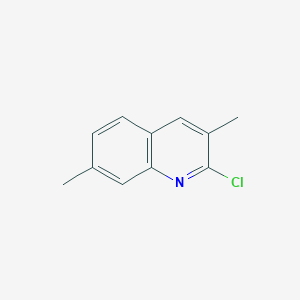
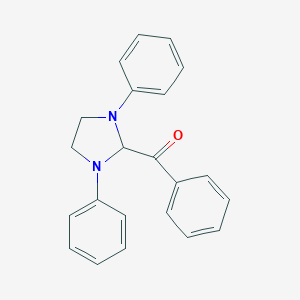

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
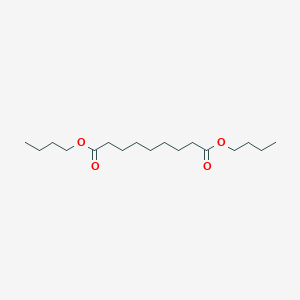
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)

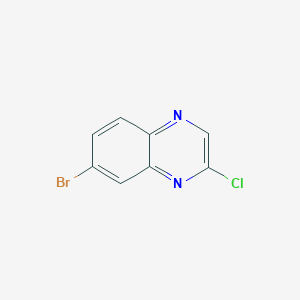
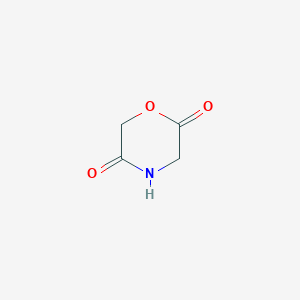
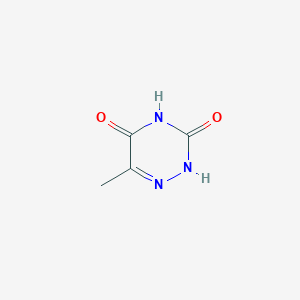
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)
